4-Bromo-3-methylbenzonitrile
Overview
Description
4-Bromo-3-methylbenzonitrile is an organic compound with the molecular formula C8H6BrN. It is characterized by a bromine atom and a methyl group attached to a benzene ring, along with a nitrile group. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-methylbenzonitrile. For instance, it is recommended to store this compound in a cool, dry place, indicating that temperature and humidity may affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 4-methoxy-3-methylbenzonitrile, 4-tert-butoxy-3-methylbenzonitrile, etc.
Coupling Products: Biaryl compounds with various substituents on the aromatic ring
Scientific Research Applications
4-Bromo-3-methylbenzonitrile is utilized in a wide range of scientific research applications:
Comparison with Similar Compounds
- 4-Bromo-2-methylbenzonitrile
- 3-Bromo-4-methylbenzonitrile
- 2-Bromo-5-methylbenzonitrile
Comparison: 4-Bromo-3-methylbenzonitrile is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXUZFJOLNNWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372097 | |
Record name | 4-Bromo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41963-20-6 | |
Record name | 4-Bromo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to investigate the 4-Bromo-3-methylbenzonitrile molecule, and what structural information can be derived from these analyses?
A1: The researchers utilized Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FTR) spectroscopies to probe the vibrational characteristics of this compound []. FTIR spectroscopy excels at identifying functional groups present in a molecule based on their characteristic absorption of infrared light. The study recorded the FTIR spectrum of this compound in the liquid phase (acetone) within the 4000–400 cm⁻¹ range []. On the other hand, FTR spectroscopy provides complementary information by measuring the scattering of light, revealing insights into the molecule's vibrational modes. The FTR spectrum of this compound was also captured in the liquid phase (acetone), covering the 3500–50 cm⁻¹ region [].
Q2: How was computational chemistry employed in this study to complement the experimental spectroscopic findings on this compound?
A2: The study harnessed Density Functional Theory (DFT) calculations, a powerful computational chemistry method, to gain deeper insights into the electronic structure and properties of this compound []. DFT calculations were performed using the B3LYP functional along with a suitable basis set. These calculations allowed for the prediction of the molecule's geometry and vibrational frequencies in its ground state [].
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